molecular formula C10H9NO3 B1602023 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 569344-28-1

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B1602023
CAS No.: 569344-28-1
M. Wt: 191.18 g/mol
InChI Key: UFHCVRTWLVVVTC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid follows IUPAC conventions for polycyclic heteroaromatic compounds. Its IUPAC name is derived from the quinoline core, where the numbering prioritizes the nitrogen atom at position 1. The "1,2,3,4-tetrahydro" prefix indicates partial saturation of the quinoline ring at positions 1–4, while the "2-oxo" designation specifies a ketone group at position 2. The carboxylic acid substituent occupies position 8 on the aromatic ring.

Alternative naming conventions include 8-carboxy-3,4-dihydro-1H-quinolin-2-one, which emphasizes the partially saturated bicyclic system. The molecular formula is C₁₀H₉NO₃ , with a molar mass of 191.18 g/mol. The compound’s InChI code (1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14)) encodes its connectivity, stereochemistry, and tautomeric features.

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallographic studies of related tetrahydroquinoline derivatives reveal key structural insights. For example, the analogous compound 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate crystallizes in a triclinic system with space group P1 and unit cell parameters a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å. While direct X-ray data for this compound remains limited, computational models predict similar bond lengths and angles:

Bond/Angle Value
C2=O (keto) 1.22 Å
C8–COOH (acid) 1.46 Å
N1–C2 bond length 1.38 Å
Dihedral angle (C2–N1–C8–COOH) 12.3°

The partial saturation of the quinoline ring introduces slight puckering, with a Cremer-Pople puckering amplitude of 0.42 Å for the tetrahydro segment. Hydrogen bonding between the carboxylic acid and keto groups stabilizes the planar conformation, as observed in related structures.

Tautomeric Forms and Conformational Dynamics

The compound exhibits tautomerism between the keto form (2-oxo) and a rare enol tautomer (2-hydroxy), though the keto form predominates (>95%) due to resonance stabilization of the carbonyl group. Computational studies (DFT/B3LYP/6-311G(d,p)) estimate the energy difference between tautomers at 8.3 kcal/mol , with an interconversion barrier of 14.2 kcal/mol .

Conformational flexibility arises from the tetrahydro ring’s puckering. Two enantiomeric chair-like conformers (ΔG = 0.7 kcal/mol) interconvert via a low-energy barrier (1.2 kcal/mol). Key dynamics include:

  • Ring puckering : The tetrahydro ring adopts a half-chair conformation, with C3 and C4 deviating from planarity by 28° and 32°, respectively.
  • Carboxylic acid rotation : The C8–COOH group rotates freely, with a barrier of 3.1 kcal/mol.

These features are critical for understanding the compound’s reactivity and interactions in synthetic or biological contexts.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCVRTWLVVVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564425
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569344-28-1
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Preparation Methods

General Synthetic Strategies

The preparation of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives, including the 8-carboxylic acid variant, predominantly involves cyclization reactions starting from appropriately substituted aniline or related precursors. The key step is the formation of the tetrahydroquinoline ring system with the keto functionality at the 2-position, followed by introduction or retention of the carboxylic acid group at the 8-position.

Cyclization via Amide Precursors and Lewis Acid Catalysis

One patented approach involves the reaction of N-(4-substituted-benzoyl)-3-chloropropionylamide derivatives with Lewis acids in the presence of homogenizing agents to induce cyclization forming the 2-oxo-1,2,3,4-tetrahydroquinoline core. This method provides a safe, efficient, and high-yield route to 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives, which can be adapted for the 8-carboxylic acid analog by appropriate substitution on the benzoyl moiety.

Step Reagents/Conditions Outcome
1 N-(4-substituted-benzoyl)-3-chloropropionylamide + Lewis acid + homogenizing agent Cyclization to 2-oxo-1,2,3,4-tetrahydroquinoline derivative
2 Functional group manipulation (e.g., hydroxyl to carboxyl) Introduction of carboxylic acid at desired position

This method emphasizes the use of Lewis acids to promote ring closure and can be fine-tuned to yield the 8-carboxylic acid derivative by using the corresponding 4-substituted aniline starting materials.

Cyclization via Biginelli-Type Reactions and Related Condensations

Although more commonly reported for the 7-carboxylic acid isomer, the Biginelli reaction and related multicomponent condensations have been used to synthesize tetrahydroquinoline derivatives bearing keto and carboxylic acid groups. This involves the condensation of β-ketoesters, aldehydes, and urea or related nitrogen sources under acidic catalysis, sometimes under solvent-free conditions, to form the heterocyclic core. Industrial scale-up often employs continuous flow reactors to optimize yield and purity.

Parameter Typical Conditions Notes
Reactants β-ketoester, aromatic aldehyde, urea Substituents adjusted for 8-carboxylic acid placement
Catalyst Lactic acid or Lewis acid Promotes cyclization
Solvent Solvent-free or polar solvents Enhances reaction rate and selectivity
Temperature Moderate heating (e.g., 80-120 °C) Controlled to avoid side reactions
Scale Laboratory to industrial Continuous flow reactors improve scalability

While this method is well-documented for related compounds, direct application for the 8-carboxylic acid derivative requires precise selection of aldehyde and β-ketoester precursors to position the carboxylic acid at the 8-position.

Stepwise Functional Group Transformations from Quinoline Precursors

Another approach involves synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline cores bearing ester groups at the 8-position, followed by hydrolysis to the corresponding carboxylic acid. This typically starts from substituted anilines or aminopyridines, which undergo cyclization and esterification steps.

Step Reaction Type Reagents/Conditions Notes
1 N-Alkylation of isatoic anhydride Alkyl halides in DMF with NaH Forms N-substituted intermediates
2 Condensation with β-ketoesters Sodium hydride in anhydrous DMF Forms ethyl esters of tetrahydroquinoline derivatives
3 Hydrolysis Aqueous NaOH or LiOH Converts esters to carboxylic acids

This sequence allows the introduction of the carboxylic acid group at the 8-position after ring formation and is supported by literature on related 4-oxo-1,4-dihydroquinoline derivatives.

Advanced Synthetic Routes and Modifications

Research on related quinoline derivatives, including 4-oxo-1,4-dihydroquinoline-3-carboxamides, has demonstrated the use of coupling reactions with amines, Curtius rearrangements, and reductive aminations to diversify substitution patterns around the quinoline core. While these methods are more focused on functionalization at other positions, they provide a framework adaptable to the 8-carboxylic acid derivative synthesis.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Lewis acid-catalyzed cyclization N-(4-substituted-benzoyl)-3-chloropropionylamide + Lewis acid High yield, safe, scalable Requires specific starting materials
Biginelli-type multicomponent reaction β-ketoester + aldehyde + urea + acid catalyst One-pot synthesis, industrially scalable Positioning carboxylic acid at 8-position challenging
Ester intermediate hydrolysis N-alkylation, condensation, hydrolysis Flexible, allows post-cyclization modification Multi-step, requires careful control
Advanced coupling and rearrangement Coupling reagents (e.g., HOBt), DPPA, reductive amination Structural diversity, selective functionalization Complex, more suited for derivatives

Research Findings and Practical Considerations

  • The Lewis acid-mediated cyclization method reported in patents offers a robust and reproducible route to tetrahydroquinoline derivatives with hydroxy or carboxy substituents, adaptable to the 8-carboxylic acid by selecting appropriate starting materials.

  • Industrial synthesis benefits from continuous flow technologies and solvent-free or mild solvent conditions, improving yield and environmental footprint, especially for Biginelli-type syntheses.

  • Functional group transformations such as ester hydrolysis provide versatility but require careful purification and control of reaction conditions to avoid degradation of sensitive keto groups.

  • Structural modifications on the quinoline core, including substitution at various ring positions, have been extensively studied in medicinal chemistry to optimize biological activity, indicating the synthetic accessibility of 8-substituted derivatives via known protocols.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound with a molecular formula of C10H9NO3C_{10}H_9NO_3 and a molecular weight of 191.19 g/mol. It has a wide range of applications in scientific research, including use as a building block for synthesizing complex organic molecules and heterocyclic compounds. It is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and serves as a precursor in developing pharmaceutical agents for various diseases. Additionally, it is utilized in the production of dyes, pigments, and other industrial chemicals.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its unique chemical structure and biological activities.

Chemistry

  • Building Block for Synthesis: It serves as a crucial building block for synthesizing complex organic molecules and various heterocyclic compounds.
  • Reaction Types: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form quinoline derivatives, while reduction converts it into tetrahydroquinoline derivatives. Substitution reactions can occur at different positions on the quinoline ring. Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like sodium borohydride and lithium aluminum hydride, and halogenating agents and nucleophiles for substitution.

Biology

  • Potential Biological Activities: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and potentially leading to therapeutic effects against various diseases.
  • Antimicrobial Activity: Research suggests that tetrahydroquinoline derivatives possess antimicrobial properties, making them potential candidates for treating infections . A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids was synthesized and screened as antimicrobial agents .

Medicine

  • Precursor for Pharmaceutical Agents: It serves as a precursor for developing pharmaceutical agents targeting various diseases.
  • Anticancer Properties: Tetrahydroquinoline derivatives have demonstrated anti-proliferative effects against cancer cell lines and can induce apoptosis in Jurkat cells through caspase activation. They can inhibit Bcl-2 family proteins, promoting cancer cell apoptosis. Several synthesized compounds have shown significant anticancer activity compared to the reference compound Dox against the MCF-7 cell line .
  • Neuroprotective Effects: Tetrahydroquinoline derivatives exhibit protective effects against neurodegenerative disorders, potentially linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Industry

  • Production of Dyes and Pigments: Utilized in the production of dyes, pigments, and other industrial chemicals.

Case Studies and Research Findings

  • Anticancer Activity: Studies on related tetrahydroquinoline derivatives demonstrated anti-proliferative effects against cancer cell lines. For instance, compounds similar to this structure were found to induce apoptosis in Jurkat cells through caspase activation.
  • Inhibition of Bcl-2 family proteins: The compound's ability to inhibit Bcl-2 family proteins has been noted as a mechanism for promoting cancer cell apoptosis. Compounds with similar structures showed binding affinities to Bcl-2 proteins.
  • Breast Anticancer Activity: Several synthesized compounds demonstrated strong anticancer activity against the MCF-7 cell line, indicating their potential as anticancer medications .
  • Neuroprotective Effects: Tetrahydroquinoline derivatives are known to exhibit protective effects against neurodegenerative disorders, potentially linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent positions and ring saturation. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Synthesis References
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Tetrahydroquinoline core; oxo (C2), carboxylic acid (C8) Reference compound Limited direct data; structural analog of helquinoline
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Dihydroquinoline core (unsaturated C3-C4); oxo (C2), carboxylic acid (C4) Reduced ring saturation; altered substituent position Potent DPPH radical scavenging (IC₅₀ ~15 µM)
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives Dihydroquinoline core; oxo (C4), carboxylic acid (C3) Oxo position shift; synthetic use of thionyl chloride MCHR1 antagonists (e.g., SNAP-7941 for depression/anxiety)
6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Chlorine substituent (C6); carboxylic acid (C8) Halogen addition enhances lipophilicity High-cost synthetic intermediate (€1,131/g)
8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Fluorine substituent (C8); carboxylic acid (C3) Halogen position and carboxyl shift R&D applications (neuroinflammation/oncology)
6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Methyl group (C6); oxo (C2), carboxylic acid (C8) Steric effects from methyl group Improved metabolic stability (helquinoline analog)

Pharmacological Implications

  • Receptor Targeting : 4-Oxo derivatives act as MCHR1 antagonists, while halogenated analogs (e.g., 6-chloro) may enhance blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : Halogenation (Cl, F) increases logP, improving membrane permeability but reducing aqueous solubility.
  • Acid-Base Behavior : Carboxylic acid at C8 (pKa ~4.5) enhances solubility at physiological pH compared to C3/C4 analogs .

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a quinoline structure and a carboxylic acid functional group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C10H9NO3
  • Molecular Weight: 191.19 g/mol
  • CAS Number: 569344-28-1

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It has been reported to exhibit:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions and potentially leading to therapeutic effects against various diseases .
  • Antimicrobial Activity: Research indicates that tetrahydroquinoline derivatives possess antimicrobial properties, making them candidates for treating infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • A study on related tetrahydroquinoline derivatives demonstrated significant anti-proliferative effects against cancer cell lines. For instance, compounds similar to this structure were found to induce apoptosis in Jurkat cells through caspase activation .
  • The compound's ability to inhibit Bcl-2 family proteins has been noted as a mechanism for promoting cancer cell apoptosis. Compounds with similar structures showed binding affinities to Bcl-2 proteins with Ki values around 5.2 µM .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Tetrahydroquinoline derivatives are known to exhibit protective effects against neurodegenerative disorders. This activity may be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Compounds similar to this compound showed significant anti-proliferative effects against various cancer cell lines and induced apoptosis through caspase activation .
Neuroprotective Effects Research indicated that tetrahydroquinoline derivatives could protect against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Activity The compound exhibited antimicrobial properties against a range of pathogens, suggesting its potential in treating infectious diseases .

Q & A

Q. What strategies optimize lab-scale synthesis for reproducibility?

  • Methodological Answer : Design of Experiments (DoE) evaluates critical parameters (e.g., solvent polarity, catalyst loading). For example, ethanol/water mixtures (7:3 v/v) enhance recrystallization efficiency, while PPA concentration (5–10 mol%) balances reaction rate and byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Reactant of Route 2
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2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

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